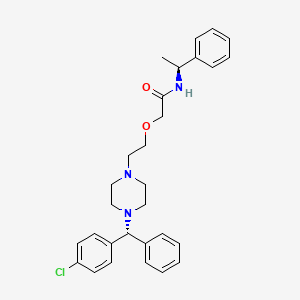
2-(2-(4-((R)-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate alcohol and a strong acid catalyst.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction conditions to accommodate larger quantities of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly as a ligand for various receptors in the body.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in various physiological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine Dihydrochloride: A piperazine derivative used as an antihistamine.
Trazodone: An arylpiperazine used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Uniqueness
2-(2-(4-(®-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)-N-((S)-1-phenylethyl)acetamide is unique due to its specific structural features, which may confer distinct biological activities compared to other piperazine derivatives. Its combination of functional groups and stereochemistry may result in unique interactions with molecular targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C29H34ClN3O2 |
|---|---|
Poids moléculaire |
492.0 g/mol |
Nom IUPAC |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C29H34ClN3O2/c1-23(24-8-4-2-5-9-24)31-28(34)22-35-21-20-32-16-18-33(19-17-32)29(25-10-6-3-7-11-25)26-12-14-27(30)15-13-26/h2-15,23,29H,16-22H2,1H3,(H,31,34)/t23-,29+/m0/s1 |
Clé InChI |
NIIUYVZSKKZUIW-MUAVYFROSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NC(=O)COCCN2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)COCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


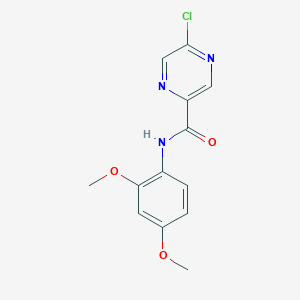
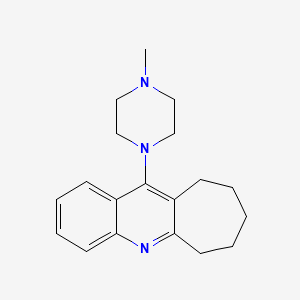
![2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]-](/img/structure/B11834925.png)
![1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)](/img/structure/B11834933.png)
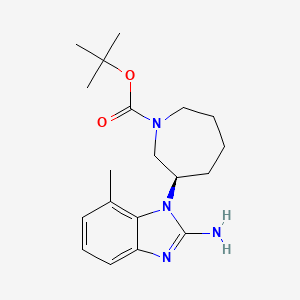
![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)

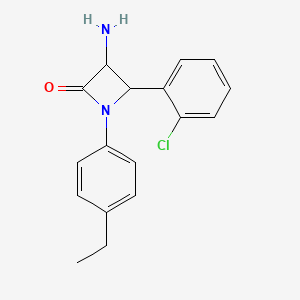
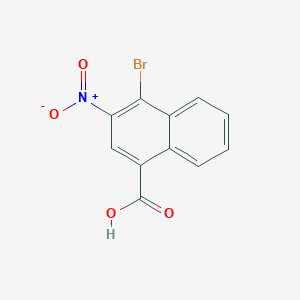

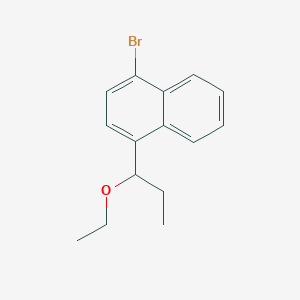
![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)


